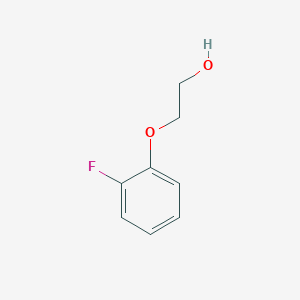

2-(2-氟苯氧基)乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

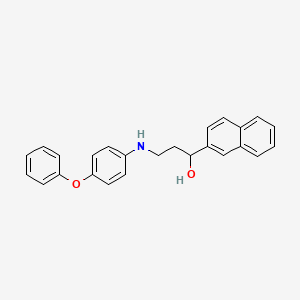

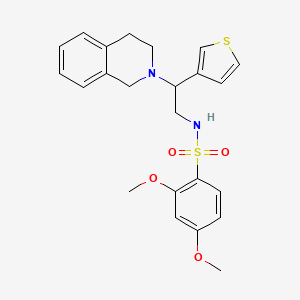

“2-(2-Fluorophenoxy)ethanol” is a chemical compound with the molecular formula C8H9FO2 .

Synthesis Analysis

The synthesis of phenoxyethanol, which is structurally similar to “2-(2-Fluorophenoxy)ethanol”, can be achieved by reacting a phenolate with a monohalohydrin . The reaction temperature is maintained at or below the boiling point of the reaction mixture .Molecular Structure Analysis

The molecular structure of “2-(2-Fluorophenoxy)ethanol” consists of 8 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms .科学研究应用

膜相中的萃取和建模

使用乳液液膜研究了与2-(2-氟苯氧基)乙醇结构相似的酚类醇的萃取。由 Reis 等人 (2006) 进行的这项研究探讨了膜相中添加剂对溶质渗透的影响,深入了解了类似化合物的萃取过程(Reis 等人,2006)。

合成和晶体结构分析

梁 (2009) 合成了与 2-(2-氟苯氧基)乙醇在结构上相关的化合物,并研究了其晶体结构。这项研究有助于了解类似氟功能化化合物的结构特性和合成过程(梁,2009)。

衍生物的光物理学

程等人 (2014) 研究了与 2-(2-氟苯氧基)乙醇相关的化合物 2-(2'-羟基苯基)苯并噻唑的衍生物的合成和光物理学。他们的工作为设计用于白光生成的分子的设计提供了新途径(程等人,2014)。

锌酞菁中的光化学性质

Aktaş 等人 (2014) 报告了具有氟官能化取代基的锌酞菁的合成和光化学性质,这些取代基与 2-(2-氟苯氧基)乙醇相似。这些发现与具有特定光化学特性的材料的开发相关(Aktaş 等人,2014)。

从芳香氟化物合成

Grecian 等人 (2005) 开发了一种从芳香氟化物合成三甲基(2-苯氧基乙基)硅烷的方法,展示了一个可能适用于合成 2-(2-氟苯氧基)乙醇及其衍生物的过程(Grecian 等人,2005)。

高压晶体结构

Oswald 等人 (2005) 研究了类似于 4-氟苯酚的化合物的压强晶体结构,这可以深入了解 2-(2-氟苯氧基)乙醇在极端条件下的行为(Oswald 等人,2005)。

X 射线晶体结构

Percino 等人 (2008) 分析了 1-(对氟苯基)-2-(α-吡啶基)乙醇的 X 射线晶体结构,其在结构上与 2-(2-氟苯氧基)乙醇相关。他们的研究有助于了解类似化合物中的分子结构和键合(Percino 等人,2008)。

Zn2+ 探针中的荧光

Hendrickson 等人 (2003) 研究了类似于 2-(2-氟苯氧基)乙醇的化合物中 Zn2+ 探针的配位和荧光。这项研究对于了解相关化合物的荧光特性至关重要(Hendrickson 等人,2003)。

微波增强合成

Baar (2018) 开发了一个实验,优化了与 2-(2-氟苯氧基)乙醇密切相关的 2-氟苯乙醚的威廉姆逊醚合成的条件。这项研究深入了解了先进的合成技术(Baar,2018)。

作用机制

Target of Action

It is known that similar compounds, such as ethanol, interact with gaba receptors and glycine receptors .

Mode of Action

Ethanol, a related compound, is known to bind to gaba receptors and glycine receptors, inhibiting nmda receptor functioning

Biochemical Pathways

Related compounds like ethanol are known to be involved in various biochemical pathways, including the conversion into acetyl-coa, a central precursor for myriad biochemicals .

Result of Action

Related compounds like ethanol are known to have various effects, including sedative effects mediated through binding to gaba receptors and glycine receptors .

Action Environment

It is known that various factors, such as the presence of other substances, can influence the action of related compounds like ethanol .

生化分析

Biochemical Properties

2-(2-Fluorophenoxy)ethanol plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. One of the primary interactions is with alcohol dehydrogenase, an enzyme that catalyzes the oxidation of alcohols to aldehydes or ketones. In the presence of 2-(2-Fluorophenoxy)ethanol, alcohol dehydrogenase facilitates the conversion of the ethanol group to an aldehyde, which can further participate in various metabolic pathways .

Additionally, 2-(2-Fluorophenoxy)ethanol can interact with cytochrome P450 enzymes, particularly CYP2E1. This interaction leads to the oxidation of the compound, resulting in the formation of reactive intermediates that can influence cellular metabolism . The presence of the fluorine atom enhances the compound’s reactivity, making it a valuable tool in studying enzyme-substrate interactions and metabolic processes.

Cellular Effects

2-(2-Fluorophenoxy)ethanol has been shown to affect various cellular processes. In hepatocytes, the compound can induce oxidative stress by generating reactive oxygen species (ROS) during its metabolism. This oxidative stress can lead to lipid peroxidation, DNA damage, and alterations in cellular signaling pathways . The compound also influences gene expression by modulating the activity of transcription factors involved in stress response and metabolic regulation.

In neuronal cells, 2-(2-Fluorophenoxy)ethanol can affect neurotransmitter release and synaptic plasticity. The compound’s interaction with membrane proteins and ion channels can alter cellular excitability and signal transduction, impacting neuronal communication and function .

Molecular Mechanism

The molecular mechanism of 2-(2-Fluorophenoxy)ethanol involves its interaction with specific biomolecules and enzymes. The compound binds to the active site of alcohol dehydrogenase, facilitating the oxidation of the ethanol group to an aldehyde. This reaction is accompanied by the reduction of nicotinamide adenine dinucleotide (NAD+) to NADH, which plays a crucial role in cellular redox balance .

Furthermore, 2-(2-Fluorophenoxy)ethanol’s interaction with cytochrome P450 enzymes, particularly CYP2E1, involves the formation of a reactive intermediate that can covalently bind to cellular macromolecules. This binding can lead to enzyme inhibition or activation, depending on the specific target and cellular context . The compound’s ability to modulate gene expression is mediated through its impact on transcription factors and epigenetic modifications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-Fluorophenoxy)ethanol can vary over time. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light. Under optimal storage conditions, 2-(2-Fluorophenoxy)ethanol remains stable for extended periods, allowing for consistent experimental results .

Prolonged exposure to environmental factors can lead to the degradation of the compound, resulting in the formation of by-products that may interfere with its intended biochemical effects. In vitro studies have shown that the compound’s impact on cellular function can diminish over time, highlighting the importance of maintaining proper storage conditions and conducting timely experiments .

Dosage Effects in Animal Models

The effects of 2-(2-Fluorophenoxy)ethanol in animal models are dose-dependent. At low doses, the compound can enhance metabolic activity and promote cellular resilience to stress. At higher doses, 2-(2-Fluorophenoxy)ethanol can induce toxicity, leading to adverse effects such as hepatotoxicity, neurotoxicity, and impaired organ function .

In rodent models, the compound has been shown to affect liver function by altering enzyme activity and inducing oxidative stress. High doses can lead to significant liver damage, characterized by elevated levels of liver enzymes and histopathological changes . Similarly, in neuronal tissues, excessive exposure to 2-(2-Fluorophenoxy)ethanol can disrupt neurotransmitter balance and impair cognitive function.

Metabolic Pathways

2-(2-Fluorophenoxy)ethanol is involved in several metabolic pathways, primarily through its interaction with alcohol dehydrogenase and cytochrome P450 enzymes. The initial oxidation of the ethanol group by alcohol dehydrogenase produces an aldehyde intermediate, which can further undergo oxidation to form carboxylic acids .

The compound’s interaction with cytochrome P450 enzymes, particularly CYP2E1, leads to the formation of reactive intermediates that can participate in various metabolic reactions. These intermediates can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 2-(2-Fluorophenoxy)ethanol is transported and distributed through passive diffusion and active transport mechanisms. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich compartments .

Transporters and binding proteins, such as albumin, can facilitate the distribution of 2-(2-Fluorophenoxy)ethanol within the bloodstream and target tissues. The compound’s localization and accumulation are influenced by factors such as tissue perfusion, cellular uptake, and metabolic activity .

Subcellular Localization

The subcellular localization of 2-(2-Fluorophenoxy)ethanol is primarily determined by its interaction with specific organelles and cellular compartments. The compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes and participates in metabolic reactions .

Additionally, 2-(2-Fluorophenoxy)ethanol can accumulate in mitochondria, where it influences mitochondrial function and energy metabolism. The compound’s presence in the mitochondria can affect the electron transport chain, leading to changes in ATP production and ROS generation . The subcellular localization of 2-(2-Fluorophenoxy)ethanol is crucial for understanding its biochemical effects and potential therapeutic applications.

属性

IUPAC Name |

2-(2-fluorophenoxy)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,10H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVPAMCKEWBRNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCO)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2612223.png)

![3-chloro-N-[2-(4-methoxyphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2612228.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2612229.png)

![N-(furan-2-ylmethyl)-2,5-dimethyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2612232.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile](/img/structure/B2612234.png)

![8-{[benzyl(methyl)amino]methyl}-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)